![molecular formula C15H13N3O4 B2834759 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 860610-38-4](/img/structure/B2834759.png)
4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazolo[3,4-b]pyridine, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . The compound also contains a carboxylic acid group, a methoxy group, and a phenoxy group, which could potentially influence its chemical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by its various functional groups. The pyrazolo[3,4-b]pyridine core is a bicyclic structure with two nitrogen atoms in the pyrazole ring and one in the pyridine ring . The methoxy, phenoxy, and carboxylic acid groups attached to this core would further influence its structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and can undergo various reactions such as esterification and amide formation. The methoxy and phenoxy groups might also participate in reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would be influenced by the polar groups present in its structure .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Routes and Binding Affinity : A number of 4-aminopyrazolo[3,4-b]pyridines carboxylic acid esters were synthesized, showing high affinity and selectivity toward the A1 receptor subtype. These compounds were characterized by significant improvement in binding affinity compared with other pyrazolo-pyridines, underlining their potential in targeted receptor modulation (Manetti et al., 2005).
X-ray Powder Diffraction Data : X-ray powder diffraction data for a related compound, an important intermediate in the synthesis of the anticoagulant apixaban, highlights the precision of structural determination essential for understanding compound properties (Qing Wang et al., 2017).
Chemical Interactions and Properties
Tautomerism and Hydrogen Bonding : Research on NH-pyrazoles revealed insights into tautomerism and hydrogen bonding patterns, essential for predicting the reactivity and interaction of chemical species. This understanding is crucial for designing compounds with specific biological or chemical properties (Cornago et al., 2009).
Corrosion Inhibition : Pyrazoline derivatives have been investigated for their potential in corrosion inhibition of mild steel in hydrochloric acid solution. These findings have practical applications in industries where metal preservation is crucial (Lgaz et al., 2020).
Biological Activity and Pharmacological Applications
Cytotoxicity and Anticancer Potential : Synthesis and evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for developing new anticancer agents (Hassan et al., 2014).
Antiallergic Activity : The synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines demonstrated significant potency, outperforming disodium cromoglycate in certain derivatives. These compounds hold promise for developing new treatments for allergies (Nohara et al., 1985).
Safety And Hazards
Orientations Futures
The future research on this compound could focus on exploring its potential biological activities and developing efficient methods for its synthesis. Given the biological activities exhibited by related pyrazolo[3,4-b]pyridine compounds, this compound could be a potential candidate for drug development .
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-18-14-11(8-17-18)13(12(7-16-14)15(19)20)22-10-5-3-9(21-2)4-6-10/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEGFXKPUSHEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)OC3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

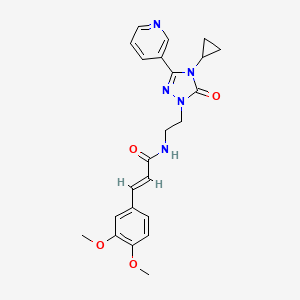
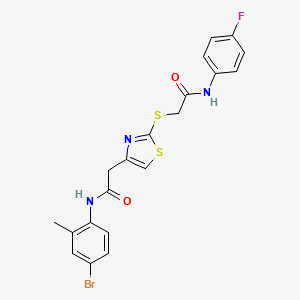

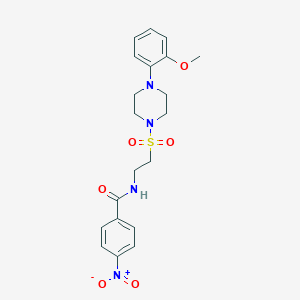
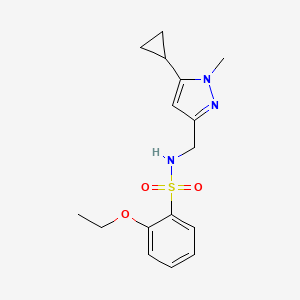
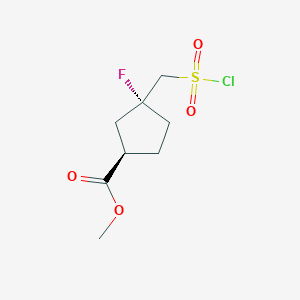
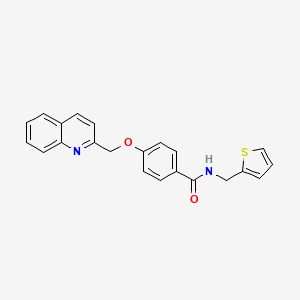

![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)
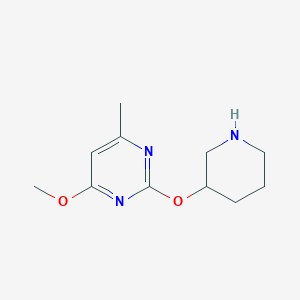

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2834696.png)
![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)